molecular formula C10H14N2O2 B12713225 Ethyl-o-anisylurea CAS No. 642463-11-4

Ethyl-o-anisylurea

Cat. No.: B12713225
CAS No.: 642463-11-4
M. Wt: 194.23 g/mol
InChI Key: FOYYJZHQLVFUME-UHFFFAOYSA-N
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Description

Ethyl-o-anisylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, an anisyl group (methoxyphenyl), and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-o-anisylurea can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with o-anisidine (2-methoxyaniline). The reaction typically occurs under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{NCO} + \text{C}_7\text{H}_9\text{NO} \rightarrow \text{C}_10\text{H}_14\text{N}_2\text{O}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl-o-anisylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The methoxy group in the anisyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl-o-anisylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl-o-anisylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-o-anisylurea can be compared with other urea derivatives, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl-m-anisylurea: Similar structure but with the methoxy group in the meta position.

    Ethyl-p-anisylurea: Similar structure but with the methoxy group in the para position.

Uniqueness

This compound is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

642463-11-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-ethyl-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C10H14N2O2/c1-3-12(10(11)13)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

FOYYJZHQLVFUME-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1OC)C(=O)N

Origin of Product

United States

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